mTOR-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mTOR-IN-17 is a mTOR inhibitor which exhibits potent anticancer activities against four tumor cell lines, including MCF-7, HeLa, MGC-803, and C6. This compound induces cell death via apoptosis by targeting both mTORC1 and mTORC2 within cells and by arresting the cell cycle of HeLa at the G1/G0-phase.
科学的研究の応用
mTOR Signaling in Health and Disease
The mechanistic target of rapamycin (mTOR) is integral to cell growth and metabolism, coordinating these processes with environmental cues like nutrients and growth factors. It's crucial in many cell processes, from protein synthesis to autophagy. Dysregulation of mTOR signaling is linked to various conditions, including cancer, diabetes, and aging (Saxton & Sabatini, 2017).
mTOR Inhibitors in Cancer Treatment
mTOR inhibitors, identified through in silico models and in vitro assays, have shown promise in cancer treatment. For instance, compound 17, an mTOR inhibitor, exhibited potent anticancer activities against multiple tumor cell lines by inducing apoptosis and cell cycle arrest (Wang et al., 2016).
Role in Immune System Regulation
mTOR significantly influences the differentiation of helper T cells. It regulates the TH1 and TH17 subsets through mTORC1 signaling, while mTORC2 signaling is essential for TH2 cell generation. These findings link T cell differentiation with specific metabolic signaling pathways (Delgoffe et al., 2011).
mTOR and Autophagy
As a master regulator of cellular metabolism, mTOR plays a crucial role in autophagy regulation. Understanding mTOR signaling and its regulation of autophagy is vital for developing new disease treatments (Kim & Guan, 2015).
mTOR in Metabolic Regulation and Aging
mTOR's central role in regulating organismal growth and homeostasis extends to major cellular processes. Its involvement in metabolic disorders, neurodegeneration, cancer, and aging underscores the potential of mTOR-targeted therapies in treating these conditions (Laplante & Sabatini, 2012).
特性
分子式 |
C13H12N10 |
---|---|
分子量 |
308.31 |
IUPAC名 |
(E)-6-(Phenyldiazenyl)-1H-dipyrazolo[1,5-a:4',3'-e]pyrimidine-3,4,7-triamine |
InChI |
InChI=1S/C13H12N10/c14-9-7-10(15)20-21-12(7)23-13(17-9)8(11(16)22-23)19-18-6-4-2-1-3-5-6/h1-5H,(H2,14,17)(H2,16,22)(H3,15,20,21)/b19-18+ |
InChIキー |
CBOZYCAVXDONAY-VHEBQXMUSA-N |
SMILES |
NC1=NNC2=C1C(N)=NC3=C(/N=N/C4=CC=CC=C4)C(N)=NN23 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
mTORIN-17; mTOR IN-17; mTOR-IN-17 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。